molecular formula C6H6BrNO B2502383 2-Bromo-5-methylpyridin-4-ol CAS No. 1227570-72-0; 1797334-40-7

2-Bromo-5-methylpyridin-4-ol

Cat. No.: B2502383
CAS No.: 1227570-72-0; 1797334-40-7
M. Wt: 188.024
InChI Key: DKIFSEXUUUZXSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-methylpyridin-4-ol is a pyridine derivative featuring a bromine atom at position 2, a methyl group at position 5, and a hydroxyl group at position 3. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The hydroxyl group enhances solubility in polar solvents, while the bromine atom serves as a reactive site for cross-coupling reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-methyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-3-8-6(7)2-5(4)9/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIFSEXUUUZXSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=CC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227570-72-0
Record name 2-bromo-5-methylpyridin-4-ol
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Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Electronic Effects

The reactivity and physicochemical properties of pyridine derivatives are heavily influenced by substituent positions and electronic characteristics. Below is a comparative analysis of key analogs:

Table 1: Substituent Positions and Molecular Weights of Selected Pyridine Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
2-Bromo-5-methylpyridin-4-ol Br (2), CH₃ (5), OH (4) C₆H₆BrNO 188.02 Reactive Br, H-bond donor (OH)
5-Bromo-4,6-dimethylpyridin-2-ol Br (5), CH₃ (4,6), OH (2) C₇H₈BrNO 202.05 Steric hindrance from dual CH₃ groups
4-Bromo-5-(trifluoromethyl)pyridin-2-ol Br (4), CF₃ (5), OH (2) C₆H₃BrF₃NO 241.99 Strong electron-withdrawing CF₃ group
5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol Br (5), OCH₂CH₂OH (2), OH (3) C₇H₈BrNO₃ 250.05 Extended hydrophilic side chain

Key Observations:

  • Electronic Effects : The CF₃ group in 4-Bromo-5-(trifluoromethyl)pyridin-2-ol increases the acidity of the hydroxyl group (pKa ~4-5) compared to the methyl group in the target compound (pKa ~8-9) .
  • Solubility : The hydroxyethoxy side chain in 5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol enhances water solubility, making it preferable for aqueous-phase reactions .

Reactivity in Cross-Coupling Reactions

Bromine’s position significantly impacts its utility in Suzuki-Miyaura or Buchwald-Hartwig couplings:

  • This compound : The bromine at position 2 is less sterically hindered than para-substituted analogs, facilitating coupling reactions.
  • 5-Bromo-3-iodopyridin-2-ol () : The presence of iodine (a better leaving group) at position 3 may enable sequential functionalization but complicates regioselectivity.

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